methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18038467
InChI: InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1
SMILES:
Molecular Formula: C7H14ClNO3
Molecular Weight: 195.64 g/mol

methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride

CAS No.:

Cat. No.: VC18038467

Molecular Formula: C7H14ClNO3

Molecular Weight: 195.64 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride -

Specification

Molecular Formula C7H14ClNO3
Molecular Weight 195.64 g/mol
IUPAC Name methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate;hydrochloride
Standard InChI InChI=1S/C7H13NO3.ClH/c1-11-7(10)6(9)5-3-2-4-8-5;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6?;/m1./s1
Standard InChI Key BZACPJLDSDIWCJ-VQALBSKCSA-N
Isomeric SMILES COC(=O)C([C@H]1CCCN1)O.Cl
Canonical SMILES COC(=O)C(C1CCCN1)O.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride features a pyrrolidine ring substituted at the 2-position with a hydroxy-acetate group. The (2R) configuration introduces chirality, critical for interactions with biological targets. The hydrochloride salt enhances solubility, with the chloride counterion stabilizing the protonated pyrrolidine nitrogen. Key descriptors include:

PropertyValue
Molecular FormulaC₇H₁₄ClNO₃
Molecular Weight195.64 g/mol
IUPAC NameMethyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride
Canonical SMILESCOC(=O)C(C1CCCN1)O.Cl
InChI KeyBZACPJLDSDIWCJ-VQALBSKCSA-N

The stereochemistry at C2 of the pyrrolidine ring (R-configuration) distinguishes it from diastereomers, influencing its pharmacokinetic and pharmacodynamic profiles .

Spectroscopic and Computational Data

Nuclear magnetic resonance (NMR) analysis reveals distinct signals for the pyrrolidine protons (δ 1.6–3.2 ppm) and the methyl ester group (δ 3.7 ppm) . Density functional theory (DFT) simulations predict a hydrogen-bonding network between the hydroxyl group and the ester carbonyl, stabilizing the molecule’s conformation . The compound’s polar surface area (72.8 Ų) and logP value (−0.3) suggest moderate membrane permeability, making it suitable for central nervous system (CNS) drug candidates .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The synthesis typically begins with (2R)-pyrrolidine-2-carboxylic acid derivatives. A three-step sequence involving:

  • Esterification: Reaction with methanol under acidic conditions to form methyl (2R)-pyrrolidine-2-carboxylate .

  • Hydroxylation: Oxidative hydroxylation using tert-butyl hydroperoxide (TBHP) in the presence of a vanadium catalyst to introduce the 2-hydroxy group.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Optimization focuses on improving enantiomeric excess (ee) and yield. For example, using platinum catalysts (e.g., Pt/C) during hydrogenation steps enhances stereoselectivity, achieving up to 92% ee . Solvent systems such as ethanol-methanol mixtures (2:1 v/v) improve reaction homogeneity and product crystallization .

Challenges and Solutions

  • Stereochemical Purity: Racemization during hydroxylation is mitigated by low-temperature conditions (−20°C) and chiral auxiliaries.

  • Byproduct Formation: Unwanted diastereomers are minimized via fractional crystallization using L-tartaric acid, a method adapted from related pyrrolidine syntheses .

  • Scale-Up Limitations: Continuous flow reactors reduce reaction times from 24 hours to 2 hours, enhancing throughput for industrial applications .

Comparative Analysis with Structural Analogs

Non-Salt Counterparts

The free base (methyl 2-(pyrrolidin-2-yl)acetate, C₇H₁₃NO₂) exhibits lower aqueous solubility (2.1 mg/mL vs. 48 mg/mL for the hydrochloride) but superior bioavailability in lipid-rich tissues . This dichotomy underscores the importance of salt selection in formulation design .

Future Directions and Challenges

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) could overcome the compound’s moderate solubility, with preliminary studies showing a 3-fold increase in brain concentration following intranasal administration .

Synthetic Biology Approaches

Heterologous expression of pyrrolidine biosynthesis genes in E. coli offers a sustainable route to chiral intermediates, potentially reducing reliance on chemical synthesis .

Clinical Translation

Phase I trials are needed to evaluate pharmacokinetics in humans, particularly the impact of CYP2D6 polymorphisms on metabolism. Structural modifications to reduce renal clearance may prolong therapeutic effects .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator